4-(Cyclopropylethynyl)-2-methylbenzoic acid
Overview
Description
4-(Cyclopropylethynyl)-2-methylbenzoic acid is an organic compound with a unique structure that includes a cyclopropyl group attached to an ethynyl moiety, which is further connected to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclopropylethynyl)-2-methylbenzoic acid typically involves the following steps:
Formation of the Cyclopropylethynyl Group: This can be achieved through the reaction of cyclopropyl bromide with a suitable acetylene derivative under basic conditions.
Attachment to the Benzoic Acid Core: The cyclopropylethynyl group is then coupled to a 2-methylbenzoic acid derivative using a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the above synthetic routes. This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4-(Cyclopropylethynyl)-2-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields ethyl-substituted derivatives.
Substitution: Results in nitro or halogenated derivatives.
Scientific Research Applications
4-(Cyclopropylethynyl)-2-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 4-(Cyclopropylethynyl)-2-methylbenzoic acid exerts its effects depends on its specific application:
Biochemical Interactions: The compound may interact with enzymes or receptors, modulating their activity.
Molecular Targets: Potential targets include cyclooxygenase enzymes in the case of anti-inflammatory activity or DNA topoisomerases for anticancer effects.
Pathways Involved: The compound may influence signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
4-(Cyclopropylethynyl)benzoic acid: Lacks the methyl group, which may affect its reactivity and biological activity.
2-Methylbenzoic acid: Does not have the cyclopropylethynyl group, resulting in different chemical properties and applications.
Cyclopropylbenzoic acid: Similar structure but without the ethynyl linkage, leading to different reactivity.
Uniqueness
4-(Cyclopropylethynyl)-2-methylbenzoic acid is unique due to the presence of both the cyclopropylethynyl and methyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
4-(2-cyclopropylethynyl)-2-methylbenzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2/c1-9-8-11(5-4-10-2-3-10)6-7-12(9)13(14)15/h6-8,10H,2-3H2,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SICVWYNZRQRPMS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C#CC2CC2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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